4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid
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Overview
Description
4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonylamino-methyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butyl 4-(bromomethyl)benzoate with furan-2-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
- Oxidized derivatives of the furan ring.
- Alcohol derivatives from the reduction of the carboxylic acid group.
- Free amine from the removal of the tert-butoxycarbonyl group.
Scientific Research Applications
4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
- 4-(Tert-butoxycarbonylamino-methyl)benzoic acid
- 4-(Tert-butoxycarbonylamino-methyl)phenylboronic acid
Comparison:
4-(Tert-butoxycarbonylamino-methyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a furan ring. It is used in similar synthetic applications but may have different reactivity and biological activity.
4-(Tert-butoxycarbonylamino-methyl)phenylboronic acid: Contains a boronic acid group, which provides unique reactivity for Suzuki coupling reactions. .
4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid stands out due to its furan ring, which imparts unique electronic properties and reactivity, making it valuable in specific synthetic and medicinal applications.
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-5-7-4-8(9(13)14)16-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDJBDOVGOCZJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=COC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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